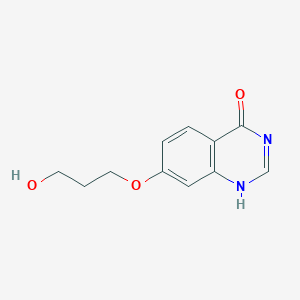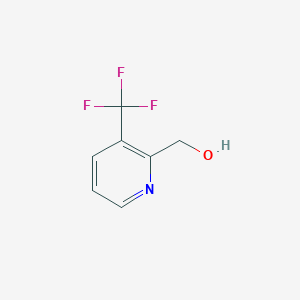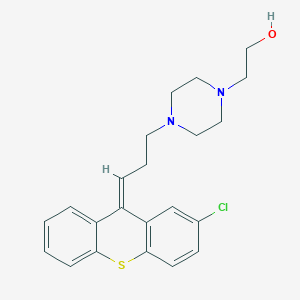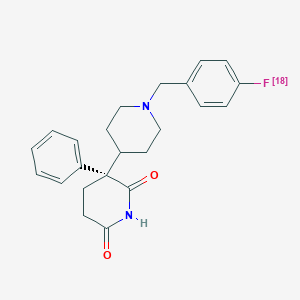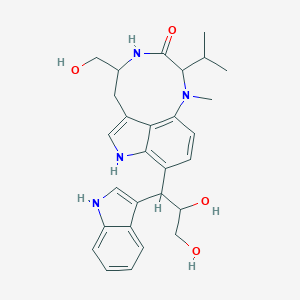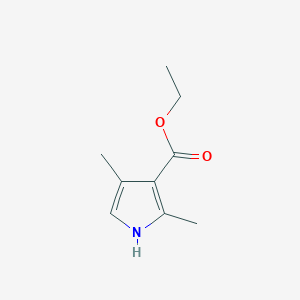
6-溴胡椒醛
描述
6-Bromopiperonal, also known as 6-bromoisoquinoline, is an aromatic heterocyclic compound that has been used in scientific research for a variety of applications. It is a derivative of piperonal, an aromatic aldehyde that is a component of many essential oils. 6-Bromopiperonal is a useful starting material for synthesizing a variety of heterocyclic compounds and has been used in various in vivo and in vitro studies.
科学研究应用
环境影响和毒理学
6-溴胡椒醛与其结构类似物 2,4,6-三溴苯酚一样,对环境有着重大的影响。作为一种溴化化合物,它被用于各种应用中,包括合成溴化阻燃剂和杀虫剂。这些化合物普遍存在于环境中,存在于非生物基质、生物群甚至人体组织中。它们可以自然存在于水生生物中,但也可能是人为活动的结果。此类溴化化合物的环境浓度、毒理学和生物蓄积潜力一直备受关注。研究表明,虽然它们普遍存在,但对其毒代动力学(在体内移动)和毒力学(对身体的影响)仍有许多未知之处,特别是关于它们的降解产物和异构形式 (Koch 和 Sures,2018 年).
医学中的溴化化合物
在医学领域,溴化化合物有着广泛的应用。例如,溴隐亭是一种具有多巴胺激动剂和拮抗剂活性的溴化麦角衍生物。它已被研究用于各种精神疾病,尽管证据尚处于初步阶段且不充分。此类溴化药物的安全性耐受性已受到严格审查,并且它们因其对肾脏、肝脏、心脏或血液学功能的长期影响最小而著称。这凸显了在医学应用中使用 6-溴胡椒醛或其衍生物的潜力,因为它们的结构和功能相似 (Sitland-Marken 等人,1990 年;Naz 等人,2022 年).
公共卫生中的溴化化合物
公共卫生研究也深入探讨了溴化化合物的含义。研究强调了接触此类化合物与一系列健康结果之间的关联,包括糖尿病、神经行为和发育障碍、癌症、生殖健康影响以及甲状腺功能改变。证据表明对健康有负面影响,但确切的因果关系和长期影响需要进一步的流行病学调查和监测 (Kim 等人,2014 年).
溴化阻燃剂和环境健康
环境健康研究一直关注溴化阻燃剂的广泛使用,包括与 6-溴胡椒醛类似的化合物。这些研究强调了此类化合物由于在消费产品中广泛用于降低可燃性而普遍存在。系统回顾了接触溴化阻燃剂对健康的危害,阐明了它们对甲状腺激素稳态和神经发育的潜在干扰,尤其是在儿童中 (Kim 等人,2014 年).
作用机制
Target of Action
6-Bromopiperonal is a disubstituted 1,3-benzodioxole It is used as an intermediate in the preparation of gpr30-selective agonist g-1 . GPR30, also known as GPER1, is a G-protein coupled estrogen receptor involved in various physiological and pathological processes .
Mode of Action
As an intermediate in the synthesis of GPR30-selective agonist G-1, it may interact with the GPR30 receptor, leading to the activation of downstream signaling pathways .
Biochemical Pathways
Given its role in the synthesis of gpr30-selective agonist g-1, it may indirectly influence the estrogen signaling pathways mediated by the gpr30 receptor .
Pharmacokinetics
It is soluble in DMSO and methanol, which may influence its absorption and distribution
Result of Action
As an intermediate in the synthesis of GPR30-selective agonist G-1, its ultimate effect may be related to the modulation of estrogen signaling pathways .
Action Environment
6-Bromopiperonal is sensitive to air and should be stored under inert gas (nitrogen or argon) at 2-8°C . Environmental factors such as temperature, light, and oxygen levels may influence the stability and efficacy of 6-Bromopiperonal.
安全和危害
生化分析
Biochemical Properties
It is known to be involved in the preparation of GPR30-selective agonist G-1 . . Therefore, it can be inferred that 6-Bromopiperonal may interact with enzymes, proteins, and other biomolecules involved in these signaling pathways.
Cellular Effects
Given its role in the preparation of GPR30-selective agonist G-1 , it may influence cell function by modulating GPR30-mediated signaling pathways. These pathways can impact various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
Considering its role in the synthesis of GPR30-selective agonist G-1 , it may exert its effects at the molecular level through interactions with GPR30 and possibly other biomolecules. These interactions could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Bromopiperonal in laboratory settings. It is known to be air sensitive and is recommended to be stored under inert gas at 2-8°C .
Metabolic Pathways
Given its role in the synthesis of GPR30-selective agonist G-1 , it may be involved in pathways related to GPR30 signaling.
Subcellular Localization
Given its role in the synthesis of GPR30-selective agonist G-1 , it may be localized to areas of the cell where GPR30 signaling occurs.
属性
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUXTSIDQURDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166626 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15930-53-7 | |
| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromopiperonal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromopiperonal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromopiperonal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW4F8SRZ4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 6-Bromopiperonal?
A1: 6-Bromopiperonal is an aromatic aldehyde with a methylenedioxy group and a bromine atom substituted on the benzene ring. Its molecular formula is C8H5BrO3.
Q2: What are the common synthetic applications of 6-Bromopiperonal?
A2: 6-Bromopiperonal serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds []. It is frequently employed in reactions such as condensation reactions [], Suzuki couplings [], and the synthesis of vinyl azides [, ].
Q3: Can you provide an example of how 6-Bromopiperonal is used in the synthesis of natural products?
A3: 6-Bromopiperonal is a key starting material in the total synthesis of several natural products. For example, it has been successfully employed in the synthesis of:
- Aryltetralin lignans, including Podophyllotoxin: These compounds exhibit significant biological activities, and 6-Bromopiperonal acts as a crucial precursor in their synthesis via C(sp3)—H arylation [].
- Altenusin and Alterlactone: These resorcylic lactone mycotoxins have been synthesized starting from 6-Bromopiperonal through a route involving a Suzuki coupling as a key step [].
- (-)-Hinokinin, (-)-Yatein, (-)-Bursehernin, and (-)-Pluviatolide: These dibenzylbutyrolactone lignans, along with their 7'-hydroxy derivatives, have been synthesized using a strategy involving 6-Bromopiperonal as a starting point. The synthetic route features an organocatalytic aldol reaction and Pd/C-catalyzed hydrogenative debromination [].
- Optically active 4-Alkylidene-Tetrahydroisoquinolines: These compounds are key intermediates in the total synthesis of crinane alkaloids. 6-Bromopiperonal serves as the starting point for a seven-step synthesis of these optically active molecules [].
- Lennoxamine: This isoindolobenzazepine alkaloid has been synthesized using a route that leverages the reactivity of vinyl azides derived from 6-Bromopiperonal [, ].
Q4: How does the presence of the bromine atom in 6-Bromopiperonal influence its reactivity?
A4: The bromine atom in 6-Bromopiperonal acts as an electron-withdrawing group, influencing its reactivity in several ways:
- Regioselective Cleavage of Methylenedioxy Ring: In reactions with sodium alkoxides and alcohols in dimethyl sulfoxide, the bromine atom directs the regioselective cleavage of the methylenedioxy ring, leading to the formation of specific hydroxybenzene derivatives [, ].
- Facilitates C—H Arylation: The presence of bromine makes the adjacent C—H bond more acidic, facilitating palladium-catalyzed C—H arylation reactions []. This reactivity is crucial for constructing complex molecules like aryltetralin lignans.
Q5: Are there any studies on the structure-activity relationship (SAR) of compounds derived from 6-Bromopiperonal?
A5: While specific SAR studies focusing solely on 6-Bromopiperonal derivatives might be limited in the provided literature, the synthesis of various analogs of natural products like lignans [, ] and 4-alkylidene-tetrahydroisoquinolines [] provides valuable insights into the structure-activity relationships. Modifications to the core structure derived from 6-Bromopiperonal can significantly impact the biological activity and potency of the resulting compounds.
Q6: What analytical techniques are typically employed to characterize 6-Bromopiperonal and its derivatives?
A6: Common analytical techniques used for the characterization of 6-Bromopiperonal and its derivatives include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
